13-Hydroxytridecansäure

Übersicht

Beschreibung

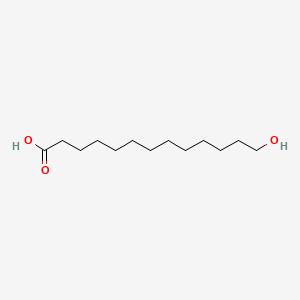

13-Hydroxytridecanoic acid is a long-chain fatty acid with a hydroxyl group attached to the terminal carbon atom. This compound is a derivative of tridecanoic acid, where one hydrogen atom of the terminal methyl group is replaced by a hydroxyl group . It is classified as an ω-hydroxy-long-chain fatty acid .

Synthetic Routes and Reaction Conditions:

Synthesis from Tridecanoic Acid: The primary method for synthesizing 13-hydroxytridecanoic acid involves the hydroxylation of tridecanoic acid.

Industrial Production Methods: Industrial production of 13-hydroxytridecanoic acid often involves catalytic processes that ensure high yield and purity.

Types of Reactions:

Oxidation: 13-Hydroxytridecanoic acid can undergo further oxidation to form tridecanedioic acid.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols, acid catalysts, and other nucleophiles.

Major Products:

Oxidation: Tridecanedioic acid.

Reduction: Tridecanoic acid.

Substitution: Various esters and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

13-Hydroxytridecanoic acid has several applications in scientific research:

Wirkmechanismus

Target of Action

13-Hydroxytridecanoic acid is a type of ω-hydroxy-long-chain fatty acid

Mode of Action

As an ω-hydroxy-long-chain fatty acid, it may interact with its targets in a similar manner to other fatty acids, potentially influencing metabolic processes and cellular functions .

Biochemical Pathways

Long-chain fatty acids are known to play a role in various biochemical pathways, including lipid metabolism and inflammation .

Pharmacokinetics

As a fatty acid, it is likely absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .

Result of Action

Long-chain fatty acids are known to influence cellular functions, including energy production, cell signaling, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Tridecanoic Acid: The parent compound without the hydroxyl group.

3-Hydroxytridecanoic Acid: A positional isomer with the hydroxyl group on the third carbon.

13-Hydroxyhexadecanoic Acid: A longer-chain analog with similar functional groups.

Uniqueness:

Hydroxyl Group Position: The terminal hydroxyl group in 13-hydroxytridecanoic acid provides unique reactivity compared to other positional isomers.

Biologische Aktivität

13-Hydroxytridecanoic acid (C13H26O3) is a long-chain fatty acid that has garnered interest due to its potential biological activities. This compound, part of the hydroxy fatty acids family, is characterized by a hydroxyl group on the thirteenth carbon of the tridecanoic acid chain. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in inflammation and metabolic disorders.

- Chemical Formula : C13H26O3

- Molecular Weight : 230.34 g/mol

- Structure : It features a linear aliphatic chain with a hydroxyl functional group, which influences its solubility and biological interactions.

Sources and Metabolism

13-Hydroxytridecanoic acid is primarily derived from the metabolism of certain dietary fats and can be synthesized in the human body through enzymatic processes involving fatty acid synthase. It is also found in various plant oils and animal fats, contributing to its availability in dietary sources.

1. Anti-inflammatory Properties

Research indicates that 13-hydroxytridecanoic acid exhibits significant anti-inflammatory effects. It has been shown to modulate immune responses by influencing cytokine production and macrophage activation. For instance, studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases .

2. Antioxidant Activity

The antioxidant properties of 13-hydroxytridecanoic acid have been evaluated through various assays measuring its ability to scavenge free radicals. In vitro studies have shown that it can reduce oxidative stress markers, thereby protecting cells from oxidative damage . This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a critical role.

3. Metabolic Effects

Emerging evidence suggests that 13-hydroxytridecanoic acid may influence lipid metabolism. It has been implicated in regulating lipid profiles by enhancing fatty acid oxidation and reducing triglyceride accumulation in liver cells. This effect could be beneficial in conditions such as non-alcoholic fatty liver disease (NAFLD) and obesity .

Case Study 1: Inflammatory Bowel Disease (IBD)

A clinical study investigated the effects of dietary supplementation with 13-hydroxytridecanoic acid in patients with IBD. Results indicated a reduction in disease activity scores and lower levels of inflammatory markers compared to a control group receiving standard care. Patients reported improved quality of life and reduced gastrointestinal symptoms .

Case Study 2: Metabolic Syndrome

In another study focusing on metabolic syndrome, participants supplemented their diet with 13-hydroxytridecanoic acid for three months. The findings revealed significant improvements in insulin sensitivity and reductions in waist circumference and body mass index (BMI). These results suggest that this compound may play a role in managing metabolic health .

The biological activities of 13-hydroxytridecanoic acid are believed to be mediated through several mechanisms:

- TLR4 Signaling Pathway : The compound interacts with Toll-like receptor 4 (TLR4), which is crucial for initiating inflammatory responses. Activation of this pathway leads to downstream signaling cascades that modulate cytokine production .

- Antioxidant Enzyme Modulation : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby increasing cellular defenses against oxidative stress .

- Lipid Metabolism Regulation : By activating pathways involved in fatty acid oxidation, it helps maintain lipid homeostasis, potentially preventing lipid-related disorders .

Eigenschaften

IUPAC Name |

13-hydroxytridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h14H,1-12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXOPJCPYKBNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCO)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228073 | |

| Record name | 13-Hydroxytridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7735-38-8 | |

| Record name | 13-Hydroxytridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7735-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Hydroxytridecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159295 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13-Hydroxytridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.